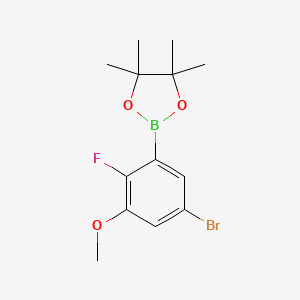
5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester is a type of organoboron compound that is highly valuable in organic synthesis . It is often used as a building block in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of this compound involves the use of a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
In chemical reactions, this compound is often used in the Suzuki–Miyaura coupling . Additionally, it can undergo catalytic protodeboronation, a process that is not well developed for alkyl boronic esters .Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester, also known as 2-(5-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound of interest) transfers an organic group to a metal . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are present in many biologically active compounds .
Pharmacokinetics
It’s important to note that boronic esters like this compound are generally stable, readily prepared, and environmentally benign . They are also susceptible to hydrolysis, especially at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biaryl amides, kinesin spindle protein inhibitors , and inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . This could influence the compound’s stability and efficacy in biological systems.
Advantages and Limitations for Lab Experiments
The main advantage of 5-Br-2-F-3-MeO-PBA-pinacol ester is its ease of use in organic synthesis. It is relatively easy to synthesize and can be used in a variety of organic transformations. In addition, it has been shown to have some biological activity, making it useful in the synthesis of pharmaceuticals and other compounds.
However, there are some limitations to its use in laboratory experiments. One of the main limitations is the fact that it is a relatively expensive reagent. In addition, it is highly reactive, making it difficult to handle in the laboratory. Finally, it has been shown to have some toxicity, making it important to take proper safety precautions when working with it.
Future Directions
The future of 5-Br-2-F-3-MeO-PBA-pinacol ester is promising. It has been used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used in the catalytic conversion of organic compounds and in the synthesis of metal-organic frameworks and polymers.
In the future, 5-Br-2-F-3-MeO-PBA-pinacol ester could be used in the development of new pharmaceuticals, agrochemicals, and other compounds. In addition, it could be used in the synthesis of more complex organic compounds and in the development of new catalytic methods for organic transformations. Finally, it could be used in the development of new materials, such as polymers and metal-organic frameworks.
Synthesis Methods
The synthesis of 5-Br-2-F-3-MeO-PBA-pinacol ester can be accomplished using the following steps:
1. Preparation of the boronic acid: The boronic acid is prepared by reacting bromoacetic acid with boron tribromide in aqueous acetic acid.
2. Condensation of the boronic acid with pinacol: The boronic acid is then reacted with pinacol in the presence of a base such as sodium hydroxide.
3. Oxidation of the boronate ester: The boronate ester is then oxidized with potassium permanganate in aqueous acetic acid to form the desired 5-Br-2-F-3-MeO-PBA-pinacol ester.
Scientific Research Applications
5-Br-2-F-3-MeO-PBA-pinacol ester has been used in various scientific research applications. It has been used as a reagent in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and other compounds. In addition, 5-Br-2-F-3-MeO-PBA-pinacol ester has been used in the catalytic conversion of organic compounds, such as the conversion of aldehydes to alcohols. It has also been used in the synthesis of metal-organic frameworks and in the synthesis of polymers.
Safety and Hazards
properties
IUPAC Name |
2-(5-bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(17-5)11(9)16/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHWQABIYNKVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6314517.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)
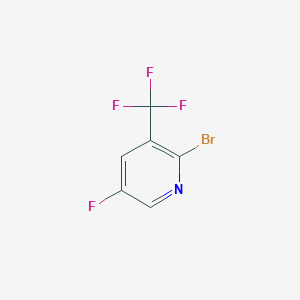
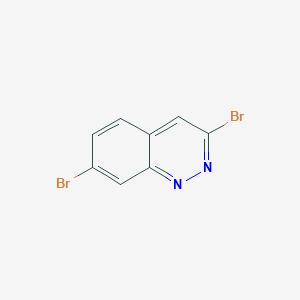
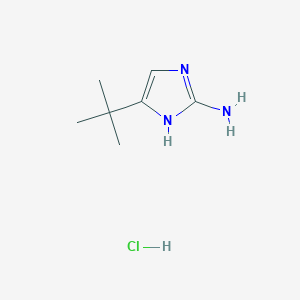

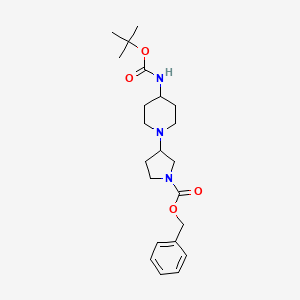
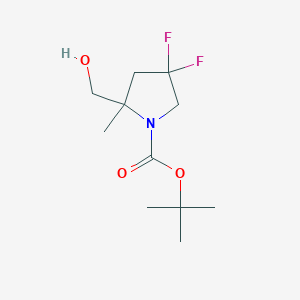
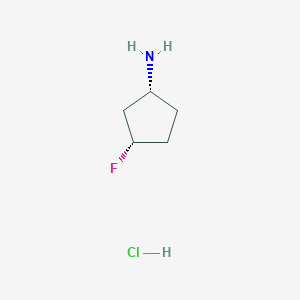
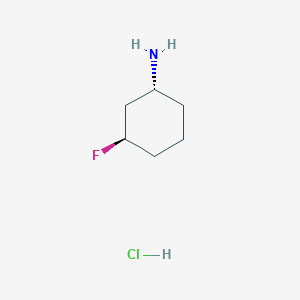
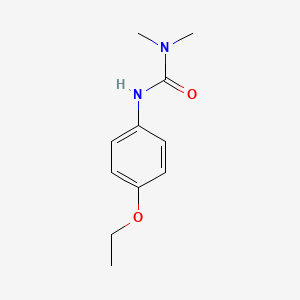
![Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl](/img/structure/B6314614.png)
